molecular formula C12H23N B12654699 2-Cyclohexyl-1-methylpiperidine CAS No. 85237-68-9

2-Cyclohexyl-1-methylpiperidine

Cat. No.: B12654699
CAS No.: 85237-68-9
M. Wt: 181.32 g/mol
InChI Key: NLDMHZIITZOHPA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclohexyl group attached to the piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with 1-methylpiperidine under specific conditions to form the desired compound. The reaction often requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Cyclohexyl-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring with one nitrogen atom.

    Cyclohexylamine: A cyclohexane ring with an amino group.

    1-Methylpiperidine: A piperidine ring with a methyl group attached.

Comparison: 2-Cyclohexyl-1-methylpiperidine is unique due to the presence of both a cyclohexyl group and a methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

2-Cyclohexyl-1-methylpiperidine is a cyclic amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H23N
  • Molecular Weight : 195.32 g/mol
  • CAS Number : 140-80-5

This compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems and enzyme inhibition:

  • Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction may contribute to its potential antidepressant-like effects observed in preclinical studies .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may play a role in its pharmacological effects. For example, it has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antidepressant Activity

A notable study investigated the antidepressant-like activity of this compound isolated from garlic extract. The results indicated that the compound significantly reduced depressive-like behaviors in animal models, suggesting its potential as a therapeutic agent for depression .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects of the compound.
    • Methodology : Animal models were administered varying doses of the compound, followed by behavioral assessments.
    • Results : Significant reductions in immobility time during forced swim tests indicated antidepressant activity.
    • : The compound may serve as a candidate for further development in treating depression .
  • Enzyme Interaction Studies :
    • Objective : To assess the inhibitory effects on MAO.
    • Methodology : In vitro assays were conducted to measure enzyme activity in the presence of the compound.
    • Results : The compound demonstrated a dose-dependent inhibition of MAO activity.
    • : This suggests that this compound could enhance serotonin levels, contributing to its antidepressant effects .

Comparative Analysis

To better understand the efficacy and safety profile of this compound, it is useful to compare it with other similar compounds.

Compound NameMolecular WeightMAO InhibitionAntidepressant Activity
This compound195.32 g/molYesSignificant
Compound A (e.g., Fluoxetine)309.34 g/molModerateHigh
Compound B (e.g., Sertraline)306.37 g/molLowModerate

Properties

CAS No.

85237-68-9

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-cyclohexyl-1-methylpiperidine

InChI

InChI=1S/C12H23N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-12H,2-10H2,1H3

InChI Key

NLDMHZIITZOHPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2CCCCC2

Origin of Product

United States

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